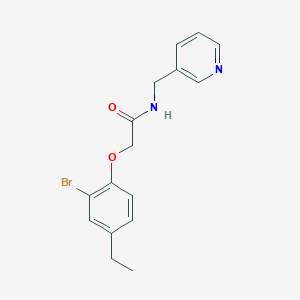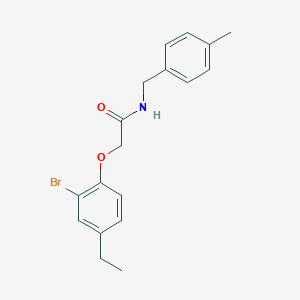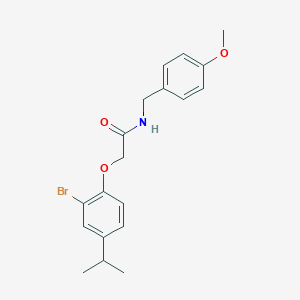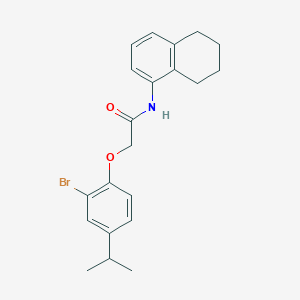![molecular formula C15H10Cl2FN3S B296748 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B296748.png)
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, also known as DFBT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DFBT is a triazole derivative and has been synthesized using various methods.
Mechanism of Action
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exhibit low toxicity and high bioavailability. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has several advantages for lab experiments, including its low toxicity, high bioavailability, and broad-spectrum activity against fungi and bacteria. However, 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
For 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole include its use as a fluorescent probe, its potential as a therapeutic agent for the treatment of infections, and its potential as a chemotherapeutic agent for the treatment of cancer.
Synthesis Methods
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been synthesized using various methods, including the condensation of 2,4-dichlorophenylhydrazine with 4-fluorobenzyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4-fluorobenzyl bromide and sodium azide in the presence of copper (I) iodide. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been synthesized using a one-pot reaction of 2,4-dichlorophenylhydrazine, 4-fluorobenzyl chloride, and sodium azide in the presence of copper (I) iodide.
Scientific Research Applications
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exhibit antifungal, antibacterial, and antitumor activities. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide.
properties
Molecular Formula |
C15H10Cl2FN3S |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H10Cl2FN3S/c16-10-3-6-12(13(17)7-10)14-19-15(21-20-14)22-8-9-1-4-11(18)5-2-9/h1-7H,8H2,(H,19,20,21) |
InChI Key |
NUQUXIAZOIIESY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)


![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)

![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)





![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)